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Compound of Interest

Compound Name: 1,2,4,5-Tetramethylbenzene

Cat. No.: B166113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of durene (1,2,4,5-
tetramethylbenzene) as a model system in organic crystallography and for fundamental

studies of crystal packing. The protocols outlined below are based on historical and

contemporary crystallographic techniques.

Introduction to Durene in Crystallography
Durene is a small, planar, and highly symmetrical aromatic hydrocarbon. Its simple, well-

defined molecular structure and its tendency to form high-quality crystals make it an excellent

model compound for studying fundamental principles of crystal packing in organic molecules.

The absence of strong hydrogen bonding donors or acceptors in durene means that its crystal

structure is primarily governed by weaker van der Waals forces and C-H···π interactions,

providing a simplified system for analyzing these ubiquitous interactions.

In the context of drug development, understanding the principles of crystal packing is crucial for

predicting and controlling the solid-state properties of active pharmaceutical ingredients (APIs),

such as solubility, stability, and bioavailability.[1][2][3][4] Durene serves as a foundational tool

for calibrating and validating computational models used to predict crystal structures and for

understanding the subtle interplay of intermolecular forces that dictate the packing of more

complex drug molecules.
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Applications of Durene
Model System for Crystal Packing Analysis: Durene's simple, rigid structure allows for

straightforward analysis of packing motifs, such as the common herringbone arrangement

found in many aromatic hydrocarbon crystals.[5]

Validation of Crystallographic Software and Theory: The well-characterized crystal structure

of durene can be used as a standard to test and refine new crystallographic software and

theoretical models for predicting crystal structures and properties.

Investigating C-H···π Interactions: The durene crystal structure provides clear examples of

C-H···π interactions, allowing for detailed geometric and energetic analysis of this important

type of weak intermolecular bond.

Co-crystal Former: While not its primary application, the principles learned from durene's

packing can be extended to the design of co-crystals, where an API is combined with a co-

former to improve its physicochemical properties.[1][2][3]

Crystallographic Data of Durene
The crystal structure of durene has been determined by X-ray diffraction.[6][7] The key

crystallographic data are summarized in the table below. This data is essential for any

computational or comparative studies involving durene.
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Parameter Value Reference

Chemical Formula C₁₀H₁₄ [6][7]

Crystal System Monoclinic [6][7]

Space Group P2₁/a [6][7]

a 11.57 ± 0.05 Å [7]

b 5.77 ± 0.02 Å [7]

c 7.03 ± 0.05 Å [7]

β 113.3° [7]

Volume 430 Å³ [7]

Z (molecules/unit cell) 2 [6][7]

Density (calculated) 1.03 g/cm³ [6][7]

Experimental Protocols
Protocol 1: Single Crystal Growth of Durene by Slow
Evaporation
This protocol describes a standard method for growing high-quality single crystals of durene

suitable for X-ray diffraction analysis.

Materials:

Durene (high purity)

Benzene (analytical grade) or other suitable solvent (e.g., toluene, hexane)

Small, clean glass vials or crystallizing dishes

Parafilm or loosely fitting caps

Procedure:
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Solution Preparation: Prepare a nearly saturated solution of durene in benzene at room

temperature. This can be achieved by adding durene to the solvent incrementally with stirring

until a small amount of solid no longer dissolves.

Filtration: Filter the solution to remove any undissolved solids or particulate matter.

Crystallization: Transfer the filtered solution to a clean glass vial. The vial should be covered,

but not hermetically sealed, to allow for slow evaporation of the solvent. A piece of parafilm

with a few pinholes is a suitable covering.

Incubation: Place the vial in a location with a stable temperature and minimal vibration.

Crystal growth should be monitored over several days. Durene crystals are volatile, so it is

important to manage the evaporation rate to prevent the crystals from sublimating after

formation.[6][7]

Crystal Harvesting: Once crystals of a suitable size (0.1-0.3 mm in each dimension) have

formed, they can be carefully harvested from the solution using a spatula or by decanting the

solvent.[8]

Handling and Mounting: Durene crystals are soft and volatile.[6][7] They should be handled

with care. For X-ray diffraction, a suitable crystal should be quickly mounted on a goniometer

head, often in a sealed capillary tube or under a stream of cold nitrogen gas to prevent

sublimation.[6][7]

Logical Workflow for Durene Crystal Growth
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Caption: Workflow for single crystal growth of durene.
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Protocol 2: Analysis of Crystal Packing in Durene
This protocol outlines the steps for analyzing the crystal packing of durene using

crystallographic data and visualization software.

Prerequisites:

A solved crystal structure of durene (e.g., from the Cambridge Structural Database - CSD).

Crystallographic visualization software (e.g., Mercury, VESTA).

Procedure:

Data Retrieval: Obtain the crystallographic information file (.cif) for durene.

Unit Cell Visualization: Open the .cif file in the visualization software and display the contents

of the unit cell. Observe the number of molecules (Z=2) and their positions.[6][7]

Symmetry Analysis: Identify the symmetry elements of the P2₁/a space group that are

present in the crystal structure. Note that the durene molecule itself possesses a center of

symmetry which is utilized in building the crystal.[6][7]

Packing Motif Identification: Extend the visualization beyond a single unit cell to observe the

packing arrangement. Identify the characteristic herringbone pattern of the aromatic rings.

Intermolecular Interaction Analysis:

Use the software's tools to identify and measure short intermolecular contacts.

Specifically, look for C-H···π interactions between the methyl hydrogens of one molecule

and the aromatic ring of a neighboring molecule.

Analyze the geometry of these interactions (distances, angles).

Void Space Analysis: Calculate the void space within the crystal lattice to understand the

efficiency of the molecular packing.

Conceptual Relationship in Crystal Packing Analysis
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Caption: Conceptual workflow for crystal packing analysis.

Quantitative Data Summary
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The orientation of the durene molecule within the unit cell can be described by the angles its

molecular axes make with the crystallographic axes. The following table presents these angles

as determined in early X-ray diffraction studies.

Molecular Axis
Angle with 'a'

axis (γ)

Angle with 'b'

axis (ψ)

Angle with 'c''

axis (ω)*
Reference

Long Axis 47° 43° 85° [6][7]

Cross Axis 97° 90° 7° [6][7]

*The c' axis is perpendicular to the a and b axes.

These angular relationships are critical for understanding the anisotropic nature of the crystal

packing and for parameterizing computational models.

Concluding Remarks
Durene remains a cornerstone for educational and research purposes in organic solid-state

chemistry and crystallography. The relative simplicity of its crystal structure provides a clear

and accessible platform for understanding the fundamental principles that govern the

crystallization and packing of organic molecules. The protocols and data presented here offer a

starting point for researchers and professionals to utilize durene as a model system in their own

studies, ultimately contributing to a more profound understanding of the solid-state behavior of

complex organic materials, including pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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